7-Ethoxy-2,3-dihydro-1H-phenothiazin-4(10H)-one
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Overview
Description
7-Ethoxy-2,3-dihydro-1H-phenothiazin-4(10H)-one is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents. This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-2,3-dihydro-1H-phenothiazin-4(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminothiophenol and ethyl bromoacetate.
Cyclization: The reaction proceeds through a cyclization process, where the starting materials undergo a series of chemical reactions to form the phenothiazine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-2,3-dihydro-1H-phenothiazin-4(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
7-Ethoxy-2,3-dihydro-1H-phenothiazin-4(10H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Ethoxy-2,3-dihydro-1H-phenothiazin-4(10H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.
Promethazine: A phenothiazine with antihistamine properties.
Thioridazine: Known for its antipsychotic effects.
Uniqueness
7-Ethoxy-2,3-dihydro-1H-phenothiazin-4(10H)-one is unique due to its specific ethoxy substitution, which may confer distinct pharmacological properties compared to other phenothiazines. This uniqueness can be explored further in scientific research to uncover potential new applications.
Properties
CAS No. |
90052-58-7 |
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Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
7-ethoxy-1,2,3,10-tetrahydrophenothiazin-4-one |
InChI |
InChI=1S/C14H15NO2S/c1-2-17-9-6-7-10-13(8-9)18-14-11(15-10)4-3-5-12(14)16/h6-8,15H,2-5H2,1H3 |
InChI Key |
FEPODRPFWVKUEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C(S2)C(=O)CCC3 |
Origin of Product |
United States |
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